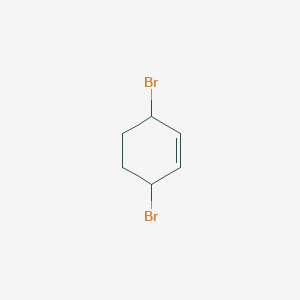

3,6-Dibromocyclohex-1-ene

CAS No.: 35044-00-9

Cat. No.: VC7969370

Molecular Formula: C6H8Br2

Molecular Weight: 239.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35044-00-9 |

|---|---|

| Molecular Formula | C6H8Br2 |

| Molecular Weight | 239.94 g/mol |

| IUPAC Name | 3,6-dibromocyclohexene |

| Standard InChI | InChI=1S/C6H8Br2/c7-5-1-2-6(8)4-3-5/h1-2,5-6H,3-4H2 |

| Standard InChI Key | ZZLDYZLPDLYQAC-UHFFFAOYSA-N |

| SMILES | C1CC(C=CC1Br)Br |

| Canonical SMILES | C1CC(C=CC1Br)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

3,6-Dibromocyclohex-1-ene features a six-membered cyclohexene ring with bromine atoms at the 3- and 6-positions. Its IUPAC name is 3,6-dibromocyclohexene, and its molecular formula is C₆H₈Br₂, corresponding to a molecular weight of 239.94 g/mol. The compound’s SMILES notation (C1CC(C=CC1Br)Br) and InChIKey (ZZLDYZLPDLYQAC-UHFFFAOYSA-N) confirm its bicyclic structure and bromine substitution pattern.

Synthetic Routes and Reaction Mechanisms

Asymmetric Allylic Substitution (AAS)

The desymmetrization of 3,6-dibromocyclohex-1-ene is predominantly achieved through copper(I)-catalyzed AAS. This reaction employs organolithium reagents (e.g., n-BuLi) and chiral phosphoramidite ligands to achieve high regio- and enantioselectivity. For instance, using CuBr·SMe₂ and the (S,S,S)-phosphoramidite ligand L3, researchers achieved 89% yield and 99:1 enantiomeric ratio (er) for the product 4-bromo-3-butylcyclohexene (2d) on a 10 mmol scale .

Table 1: Optimization of AAS Conditions for 3,6-Dibromocyclohex-1-ene Desymmetrization

| Ligand | Conversion (%) | Yield (%) | er |

|---|---|---|---|

| PPh₃ | 100 | 91 | Racemic |

| (S,S,S)-L3 | 90 | 89 | 99:1 |

| (S,R,R)-L2 | 40 | 35 | 55:45 |

Data adapted from J. Am. Chem. Soc. 2018 .

Mechanistic Insights

The reaction proceeds via a dual substitution pathway:

-

Sₙ2′ Mechanism: Dominant pathway where n-BuLi attacks the less hindered allylic position, displacing bromide and forming the trans-product 2d.

-

Double Addition Pathway: A minor side reaction involving sequential Sₙ2 and Sₙ2′ substitutions, yielding the bis-alkylated product 3 .

Steric and electronic effects of ligands critically influence outcomes. For example, bulky phosphoramidite ligands like L3 minimize steric clashes with the cyclohexene ring, enhancing enantioselectivity .

Ligand Design and Stereochemical Control

Role of Chiral Ligands

Phosphoramidite ligands are paramount for achieving high er. The (S,S,S)-L3 ligand, with its rigid bicyclic structure, induces optimal stereochemical control by coordinating to the copper center and creating a chiral environment for the nucleophile. In contrast, flexible ligands like L5 or electron-rich variants like L4 underperform due to inadequate spatial discrimination .

Substrate Scope and Limitations

The reaction tolerates variations in ring size (C5–C7), but cyclohexene derivatives exhibit superior selectivity. For example, desymmetrization of meso-1,4-dibromocyclohept-2-ene results in ring contraction, forming bicyclic products with retained stereochemistry .

Applications in Organic Synthesis

Synthesis of Chiral Amino Alcohols

The desymmetrization product 2d can be transformed into cyclic amino alcohols via dihydroxylation and subsequent functionalization. For instance, Upjohn dihydroxylation of 2d yields diol 5 (>99:1 dr, 99:1 er), a precursor to bioactive molecules .

Table 2: Derivatives of 3,6-Dibromocyclohex-1-ene and Their Applications

| Product | Transformation | Application |

|---|---|---|

| 2d | Dihydroxylation | Synthesis of antiviral agents |

| 5 | Cyclization | Natural product scaffolds |

| 3 | Cross-coupling | Polymer chemistry |

Pharmaceutical Relevance

Cyclic amino alcohols derived from 2d are structural motifs in drugs such as oseltamivir (Tamiflu) and β-blockers. Their ability to act as chiral auxiliaries in catalysis further underscores their value .

Industrial and Environmental Considerations

Environmental Impact

Brominated compounds pose ecological risks due to persistence and toxicity. Green chemistry approaches, such as catalytic recycling and solvent substitution, are being explored to mitigate these issues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume